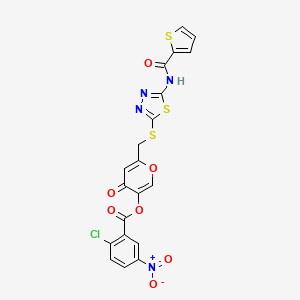

![molecular formula C17H18N4O4S B2608188 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide CAS No. 899982-50-4](/img/structure/B2608188.png)

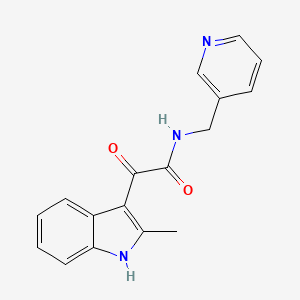

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide” is a complex organic molecule. It is related to a class of compounds known as dihydrobenzodioxin phenanthroimidazole derivatives . These compounds have been used in the design of blue-emissive organic light-emitting devices .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple fused polycyclic aryl fragments . The empirical formula is C15H13N3O2 .Applications De Recherche Scientifique

Metal-induced Tautomerization

Research on oxazole and thiazole molecules, which share structural motifs with the compound of interest, shows metal-induced tautomerization processes. These processes are essential for understanding the reactivity and potential applications of heterocyclic compounds in catalysis and material science. For instance, oxazole and thiazole molecules N-coordinated to manganese(i) can transform into their corresponding carbene tautomers, subsequently transmetalated to gold(i), via isolable heterometallic intermediates (J. Ruiz & B. F. Perandones, 2009).

Synthesis and Anticancer Activity

Another aspect of scientific research applications involves the synthesis of novel heterocycles using thiophene incorporated thioureido as precursors. This approach leads to the creation of compounds with potential anticancer activity. A study demonstrated the synthesis of new heterocycles showing potent activity against colon HCT-116 human cancer cell line, highlighting the importance of structural innovation for therapeutic applications (M. Abdel-Motaal, Asmaa L. Alanzy, & M. Asem, 2020).

Chemical Synthesis and Biological Studies

The chemical synthesis of novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives illustrates the exploration of thiazole and pyrimidine for potential biological applications. These compounds have been evaluated for their in vitro antioxidant, antibacterial, and antifungal activities, showcasing the multifaceted applications of such heterocyclic compounds in medicinal chemistry and drug discovery (S. Maddila, G. Damu, E. Oseghe, O. A. Abafe, C. Rao, & P. Lavanya, 2012).

Orientations Futures

The future directions for research on this compound could involve further exploration of its potential applications in the design of organic light-emitting devices . Additionally, its synthesis and properties could be further investigated to enhance our understanding of its potential uses and risks.

Propriétés

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c22-15(18-4-3-12-10-21-5-8-26-17(21)20-12)16(23)19-11-1-2-13-14(9-11)25-7-6-24-13/h1-2,9-10H,3-8H2,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTGYCBHENLEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1,4-dihydropyridin-4-one](/img/structure/B2608106.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2608114.png)

![N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2608115.png)

![(4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2608120.png)

![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2608125.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608126.png)

![N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2608127.png)

![2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2608128.png)